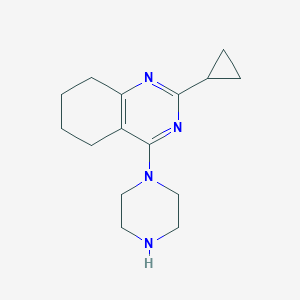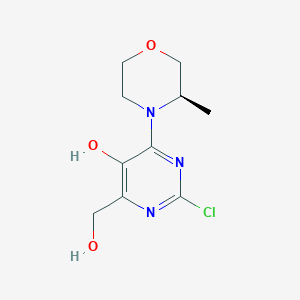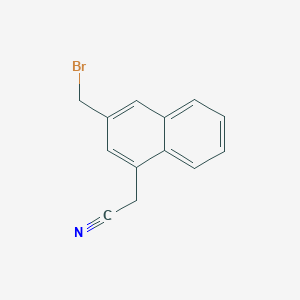
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the methylamino group: The methylamino group is introduced via reductive amination or other suitable methods.
Attachment of the benzonitrile moiety: The benzonitrile group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride involves interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
- 2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
Uniqueness
3-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its unique combination of the piperidine ring, methylamino group, and benzonitrile moiety makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H20ClN3 |
|---|---|
Poids moléculaire |
265.78 g/mol |
Nom IUPAC |
3-[[4-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-16-14-5-7-17(8-6-14)11-13-4-2-3-12(9-13)10-15;/h2-4,9,14,16H,5-8,11H2,1H3;1H |
Clé InChI |
YJSUJEVSHRRWIC-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCN(CC1)CC2=CC(=CC=C2)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline](/img/structure/B11855791.png)




![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)





![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
